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molecular formula C6H14O3 B8520139 (2S)-3-isoPropoxypropane-1,2-diol

(2S)-3-isoPropoxypropane-1,2-diol

Cat. No. B8520139
M. Wt: 134.17 g/mol
InChI Key: UNFGWQUDDQBNLD-LURJTMIESA-N
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Patent
US07534829B2

Procedure details

Into a 3-L separable flask equipped with a stirrer and a condenser, 1200 g of isopropanol was introduced. Then 4.6 g of sodium was added and heated to 80° C. to dissolve. After complete dissolution of the sodium, 300 g of glycidol was dropped at 80° C. over 1 hour. After completion of the dropping, stirring was conducted for 3 hours. Then the stirring was stopped and the mixture was cooled to room temperature. At this time, the mixture separated into an upper layer and a lower layer. The upper layer was isolated and concentrated by an evaporator. Furthermore, 3-isopropoxy-1,2-propanediol (boiling point: 60° C./2 mmHg) was obtained through distillation under reduced pressure. 3-Isopropoxy-1,2-propanediol thus obtained is a model compound in the case where one molecule of glycidol reacted with a hydroxyl group of EVOH.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Three
Name
3-isopropoxy-1,2-propanediol

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]1[O:4][CH:3]1[CH2:5][OH:6].[CH:7]([OH:10])([CH3:9])[CH3:8]>>[CH:7]([O:10][CH2:2][CH:3]([OH:4])[CH2:5][OH:6])([CH3:9])[CH3:8] |^1:0|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
300 g
Type
reactant
Smiles
C1C(O1)CO
Step Three
Name
Quantity
1200 g
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After completion of the dropping, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-L separable flask equipped with a stirrer and a condenser
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
was dropped at 80° C. over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
At this time, the mixture separated into an upper layer
CUSTOM
Type
CUSTOM
Details
The upper layer was isolated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by an evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
3-isopropoxy-1,2-propanediol
Type
product
Smiles
C(C)(C)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07534829B2

Procedure details

Into a 3-L separable flask equipped with a stirrer and a condenser, 1200 g of isopropanol was introduced. Then 4.6 g of sodium was added and heated to 80° C. to dissolve. After complete dissolution of the sodium, 300 g of glycidol was dropped at 80° C. over 1 hour. After completion of the dropping, stirring was conducted for 3 hours. Then the stirring was stopped and the mixture was cooled to room temperature. At this time, the mixture separated into an upper layer and a lower layer. The upper layer was isolated and concentrated by an evaporator. Furthermore, 3-isopropoxy-1,2-propanediol (boiling point: 60° C./2 mmHg) was obtained through distillation under reduced pressure. 3-Isopropoxy-1,2-propanediol thus obtained is a model compound in the case where one molecule of glycidol reacted with a hydroxyl group of EVOH.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Three
Name
3-isopropoxy-1,2-propanediol

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]1[O:4][CH:3]1[CH2:5][OH:6].[CH:7]([OH:10])([CH3:9])[CH3:8]>>[CH:7]([O:10][CH2:2][CH:3]([OH:4])[CH2:5][OH:6])([CH3:9])[CH3:8] |^1:0|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
300 g
Type
reactant
Smiles
C1C(O1)CO
Step Three
Name
Quantity
1200 g
Type
reactant
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After completion of the dropping, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3-L separable flask equipped with a stirrer and a condenser
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
ADDITION
Type
ADDITION
Details
was dropped at 80° C. over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
At this time, the mixture separated into an upper layer
CUSTOM
Type
CUSTOM
Details
The upper layer was isolated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by an evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
3-isopropoxy-1,2-propanediol
Type
product
Smiles
C(C)(C)OCC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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